molecular formula C10H11BrO2 B1596594 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 50777-64-5

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B1596594
CAS No.: 50777-64-5
M. Wt: 243.1 g/mol
InChI Key: IMTMVLZKQOKWKK-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a bromophenyl group attached to a 1,3-dioxolane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromophenol and formaldehyde.

  • Reaction Conditions: The reaction involves the acid-catalyzed cyclization of 2-bromophenol with formaldehyde under controlled temperature and pressure conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the bromophenyl group to a bromophenol derivative.

  • Reduction: Reduction reactions can reduce the bromophenyl group to a bromoalkane.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Bromoalkanes.

  • Substitution: Various substituted bromophenyl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis.

  • Biology: In the study of enzyme inhibitors.

  • Medicine: In the development of pharmaceuticals.

  • Industry: As an intermediate in the production of fine chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Molecular Targets: Enzymes and receptors that interact with the bromophenyl group.

  • Pathways: Signal transduction pathways and metabolic pathways influenced by the compound.

Comparison with Similar Compounds

  • 2-Bromophenol: A simpler compound with a bromine atom on the phenol ring.

  • 2-Bromobenzaldehyde: A compound with a bromine atom on the benzaldehyde ring.

  • 2-Bromophenylacetonitrile: A compound with a bromine atom on the phenylacetonitrile ring.

Uniqueness: 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring, which provides additional stability and reactivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-(2-bromophenyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTMVLZKQOKWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346809
Record name 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50777-64-5
Record name 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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